Merestinib

Descripción general

Descripción

Merestinib es un fármaco experimental contra el cáncer desarrollado por Eli Lilly. Es un inhibidor de moléculas pequeñas que se dirige a múltiples quinasas de receptor de tirosina, incluidas MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3 y DDR1/2 . Este compuesto se está investigando por su potencial para tratar varios tipos de cáncer, incluido el cáncer avanzado de vías biliares, el cáncer de pulmón de células no pequeñas y los tumores sólidos .

Métodos De Preparación

La síntesis de Merestinib implica varios pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas . Los métodos de producción industrial para this compound están diseñados para optimizar el rendimiento y la pureza, al tiempo que minimizan el impacto ambiental y los costes de producción .

Análisis De Reacciones Químicas

Merestinib experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Ha mostrado promesa en la inhibición del crecimiento de tumores al dirigirse a múltiples quinasas de receptor de tirosina involucradas en la proliferación, supervivencia y metástasis de las células cancerosas . En estudios preclínicos, Merestinib demostró potentes efectos antitumorales en líneas celulares de cáncer colorrectal y modelos de xenotrasplantes derivados de pacientes que portaban la fusión TPM3-NTRK1 . Además, this compound se ha evaluado en ensayos clínicos para determinar su eficacia en el tratamiento del cáncer avanzado de vías biliares, el cáncer de pulmón de células no pequeñas y otros tumores sólidos .

Mecanismo De Acción

Merestinib ejerce sus efectos al inhibir múltiples quinasas de receptor de tirosina, incluidas MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3 y DDR1/2 . Estas quinasas desempeñan funciones cruciales en varios procesos celulares, como la proliferación celular, la supervivencia, la migración y la angiogénesis. Al bloquear la actividad de estas quinasas, this compound interrumpe las vías de señalización que impulsan el crecimiento y la metástasis de las células cancerosas . Esta inhibición conduce a una reducción del crecimiento tumoral y un aumento de la muerte de células cancerosas .

Comparación Con Compuestos Similares

Merestinib es único en su capacidad para dirigirse a múltiples quinasas de receptor de tirosina simultáneamente, lo que lo convierte en un agente anticancerígeno versátil y potente . Compuestos similares incluyen:

Crizotinib: Otro inhibidor de múltiples quinasas que se dirige a MET, ALK y ROS1.

Entrectinib: Un inhibidor de quinasa NTRK tipo I que se dirige a NTRK1/2/3, ROS1 y ALK.

Larotrectinib: Un inhibidor selectivo de NTRK que se dirige a NTRK1/2/3.

La capacidad de this compound para inhibir una gama más amplia de quinasas y superar las mutaciones de resistencia lo convierte en un candidato prometedor para la terapia contra el cáncer .

Actividad Biológica

Merestinib (LY2801653) is an oral multikinase inhibitor primarily designed to target the MET kinase, which is often upregulated in various cancers. This compound exhibits significant antitumor activity and has been investigated in several clinical trials for its efficacy and safety profile. Below is a detailed examination of its biological activity, including pharmacokinetics, case studies, and research findings.

This compound functions by inhibiting multiple receptor tyrosine kinases (RTKs), including:

- MET

- MST1R (RON)

- AXL

- ROS1

- PDGFRA

- FLT3

- TEK

- DDR1/DDR2

- MERTK

Additionally, it inhibits serine/threonine kinases such as MKNK1 and MKNK2, which are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) . This inhibition can disrupt pathways that promote tumor growth and survival, particularly in cancers with MET overexpression.

Phase I Trials

A pivotal Phase I trial evaluated the safety and tolerability of this compound in patients with advanced cancer. Key findings included:

- Patient Population : 186 patients with various advanced solid tumors.

- Dosing : The recommended dose was established at 120 mg once daily.

- Responses : One complete response and three partial responses were observed in cholangiocarcinoma patients. Overall, 32% of patients achieved stable disease .

Combination Therapy

This compound has also been studied in combination with other agents:

- Ramucirumab : A Phase Ia/b study assessed the combination with ramucirumab in previously treated metastatic colorectal cancer (mCRC). Results indicated that approximately 50% of patients achieved stable disease, with a median progression-free survival (PFS) of 3.3 months and overall survival (OS) of 8.9 months .

- Cetuximab and Other Agents : Additional studies explored combinations with cetuximab, cisplatin, and gemcitabine. These combinations aimed to enhance anticancer efficacy while maintaining tolerable safety profiles .

Pharmacokinetics

The pharmacokinetic analysis of this compound revealed:

- C_max : Maximum observed plasma concentration.

- t_max : Time to reach C_max.

- AUC_0–24 : Area under the concentration-time curve from time 0 to 24 hours.

- Half-life : The elimination half-life was assessed to understand dosing intervals better.

These parameters were crucial for determining appropriate dosing regimens and understanding drug interactions .

Case Studies

Several case studies illustrate the clinical impact of this compound:

- A patient with cholangiocarcinoma achieved a complete response after treatment with this compound, showcasing its potential effectiveness in specific cancer types.

- In a cohort of patients treated for head and neck squamous cell carcinoma (HNSCC), this compound demonstrated activity against tumors with MET pathway alterations, which were present in 52%–68% of cases .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse events (AEs), consistent with those expected from similar kinase inhibitors. Notably:

Propiedades

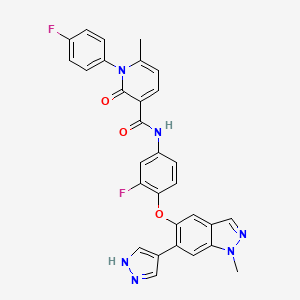

IUPAC Name |

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHADVLVFMKEIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659635 | |

| Record name | Merestinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206799-15-6 | |

| Record name | Merestinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206799156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merestinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Merestinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-*N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERESTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OGS5K699E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the primary mechanism of action of Merestinib?

A1: this compound is an orally bioavailable, small molecule inhibitor of several oncokinases. [] It primarily acts by selectively binding to the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)), thereby inhibiting its phosphorylation. []

Q2: What are the downstream effects of this compound binding to c-Met?

A2: this compound disrupts c-Met signal transduction pathways, which can induce cell death in tumor cells that overexpress c-Met protein or express constitutively activated c-Met protein. [] It can also inhibit the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a downstream target of MNKs and a crucial effector for MNK-induced mRNA translation in cancer cells. []

Q3: Besides c-Met, what other kinases does this compound inhibit?

A3: In addition to c-Met, this compound also inhibits other oncokinases such as AXL, ROS1, MKNK1/2, MST1R, MERTK, DDR1/2, Tie2 (aka TEK), NTRK1/2/3, and FLT3. [, , , , , , , ]

Q4: How does this compound affect tumor angiogenesis?

A4: Research indicates that this compound exhibits anti-angiogenic properties. [] While the exact mechanism is not fully understood, studies show it can inhibit both VEGF-dependent and VEGF-independent endothelial cell cord formation and sprouting. [] This suggests that its anti-angiogenic activity may involve the inhibition of multiple kinases beyond just MET. []

Q5: How does this compound affect the tumor microenvironment?

A5: Preclinical studies suggest that this compound can modulate the tumor microenvironment by affecting immune cell populations and gene expression. [] For example, in a CT26 murine tumor model, this compound combined with an anti-PD-L1 antibody showed an enhanced intra-tumor immune activation/inflammation gene expression signature compared to anti-PD-L1 antibody monotherapy. []

Q6: Is there information available regarding the molecular formula, weight, and spectroscopic data of this compound?

A6: The provided abstracts do not provide detailed information on this compound's molecular formula, weight, or spectroscopic data.

Q7: How does this compound's classification as a type II kinase inhibitor influence its activity against resistant mutations?

A7: this compound, being a type II kinase inhibitor, binds to the inactive “DFG-out” conformation of kinases. [, ] This allows it to retain activity against certain resistance mutations, such as MET D1228V, where type I inhibitors often fail. []

Q8: What are the key findings from the small-volume continuous manufacturing process development for this compound?

A9: Researchers have successfully developed a small-volume continuous manufacturing process for this compound. [, ] This process utilizes a combination of batch and flow unit operations, including an automated Suzuki–Miyaura cross-coupling reaction, nitro-group hydrogenolysis, continuous amide bond formation, and continuous deprotection. [, ] Three of the steps involve purification using mixed-suspension, mixed-product removal crystallizations. [] This approach enables efficient production of this compound with real-time process diagnostics. []

Q9: What is the recommended phase II dose of this compound based on the first-in-human phase I study?

A10: A Phase I study (NCT01285037) determined the recommended phase II dose of this compound to be 120 mg once daily. [] This dosage demonstrated acceptable exposure, safety, and potential anticancer activity. []

Q10: How is this compound metabolized in the body?

A11: While the provided abstracts do not specify the detailed metabolic pathways of this compound, they mention two primary metabolites: M1 (LSN2800870) and M2 (LSN2887652). [] These metabolites also demonstrate inhibitory activity against NTRK kinases. []

Q11: Does this compound's pharmacokinetic profile change when administered in combination with other drugs?

A12: A study investigating this compound in combination with Ramucirumab found no significant alterations in this compound's pharmacokinetic profile when co-administered. [] This suggests that the combination does not lead to unexpected drug-drug interactions affecting this compound's pharmacokinetic properties. []

Q12: Which cancer cell lines have shown sensitivity to this compound in preclinical studies?

A13: Several cancer cell lines have shown sensitivity to this compound in preclinical studies. These include: * Colorectal cancer: KM-12 (harboring TPM3-NTRK1 fusion) [], EL1989 (patient-derived xenograft model with TPM3-NTRK1 fusion) []* Gastric cancer: MKN-45, SNU-1 [, ]* Acute myeloid leukemia: Various AML cell lines and primary patient samples []* Melanoma: B16F10 []* NSCLC: EBC-1, NCI-H1993 []

Q13: What in vivo models have been used to evaluate this compound's efficacy?

A13: Various in vivo models have been employed to study this compound's efficacy, including:

- Xenograft models: Subcutaneous and peritoneal dissemination models using different cancer cell lines (e.g., MKN-45, SNU-1, KM-12) [, , ]

- Patient-derived xenograft (PDX) models: Used to assess this compound's activity in a setting more representative of human tumors, such as the EL1989 model for colorectal cancer []

- Syngeneic mammary tumor models: Utilized to investigate this compound's impact on tumor metastasis, particularly to the lungs []

- Intracranial xenograft models: Employed to evaluate this compound's effects on tumor growth in the brain, specifically in the context of MET-amplified tumors []

Q14: Which combination therapies involving this compound have shown promise in preclinical settings?

A14: Preclinical studies have shown promising results with these this compound combinations:

- This compound + Nab-paclitaxel: Demonstrated synergistic antitumor activity in gastric cancer models, particularly in those with high c-Met expression. [, ]

- This compound + Anti-PD-L1 Antibody: Showed enhanced antitumor activity compared to single agents in a CT26 murine tumor model, suggesting a potential for synergistic effects with immunotherapy. []

Q15: What are the known mechanisms of resistance to this compound?

A16: While the provided abstracts do not extensively detail specific resistance mechanisms to this compound, they allude to the potential for acquired resistance. For instance, in the context of MET-targeted therapies, resistance can arise through secondary MET mutations or upregulation of MET ligand expression. []

Q16: Are there any known biomarkers to predict this compound's efficacy?

A16: While the research provided doesn't pinpoint definitive predictive biomarkers for this compound efficacy, some studies suggest a correlation between this compound's response and certain molecular features:

- c-Met expression levels: Preclinical data indicate that this compound's antitumor activity, particularly in combination with Nab-paclitaxel, might be more pronounced in gastric cancer models with high c-Met expression. [, ]

- MET gene alterations: this compound has shown promising preclinical and clinical activity in cancers harboring specific MET gene alterations, such as MET exon 14 skipping mutations and high-level MET amplification. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.